Cycloocta[b]naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6Z,8Z,10Z)-cycloocta[b]naphthalene |
InChI |
InChI=1S/C16H12/c1-2-4-8-14-12-16-10-6-5-9-15(16)11-13(14)7-3-1/h1-12H/b2-1-,3-1?,4-2?,7-3-,8-4-,13-7?,14-8? |
InChI Key |
LEJMABGWTPLFIC-NEOOSOLPSA-N |
Isomeric SMILES |
C\1=C\C=C/C2=CC3=CC=CC=C3C=C2\C=C1 |
Canonical SMILES |
C1=CC=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Cycloocta B Naphthalene
Electron Transfer Chemistry and Radical Anion Generation
The initial step in the reduction of cycloocta[b]naphthalene involves the acceptance of an electron to form a radical anion. This process is highly dependent on the reaction conditions, particularly the choice of reducing agent and solvent.
The reduction of this compound (1) with alkali metals in ethereal solvents initiates a sequence of electron transfer events. nih.gov Studies utilizing potassium in 1,2-dimethoxyethane (B42094) (DME) have shown that the course of the reduction is strongly influenced by ion association. nih.govnih.gov This investigation was also extended to other alkali metals, such as lithium and sodium, and other ethereal solvents like 2-methyltetrahydrofuran (B130290) and tetrahydrofuran, revealing that the nature of the metal cation and the solvent environment are critical in determining the reaction pathway. nih.govnih.gov The interaction with the alkali metal facilitates the transfer of an electron to the this compound molecule, setting the stage for subsequent chemical transformations. nih.gov
Upon interaction with an alkali metal, this compound (1) accepts an electron to form its corresponding radical anion (1˙⁻). nih.gov The formation and structure of this and subsequent radical species have been extensively studied using Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy. nih.govnih.gov These techniques have been instrumental in detecting and characterizing the set of structurally different radicals that emerge during the reduction process. nih.gov The initial radical anion (1˙⁻) is the first in a series of paramagnetic intermediates, each with a unique spectroscopic signature that allows for its identification. nih.govnih.gov Unlike reductions performed in hexamethylphosphoric triamide where the radical anion progresses to a dianion, the reaction in ethereal solvents leads to a complex series of rearrangements. nih.gov
Rearrangement Reactions and Isomerization Pathways
The this compound radical anion is not stable under these reducing conditions and undergoes a series of profound skeletal reorganizations. The pathway is a cascade of ring-closure and bond-fragmentation events, leading to several distinct isomeric radical anions. nih.govnih.gov
The proposed mechanism begins with the initially formed This compound radical anion (1˙⁻) . This species undergoes a second reduction step involving an apparently symmetry-forbidden ring closure to yield the benzo[b]biphenylene radical anion (2˙⁻) . nih.govnih.gov Subsequent reduction of this intermediate leads to bond fragmentation within the strained cyclobutadiene (B73232) ring. This fragmentation results in the formation of the 2-phenylnaphthalene radical anion (3˙⁻) . Finally, the reaction sequence continues with a different opening process of the cyclobutadiene ring, followed by another rearrangement, which is proposed to form the radical anion of a dipotassium (B57713) salt of dibenzoheptafulvene (4˙⁻) . nih.govnih.gov
This complex isomerization pathway highlights how strong ion association with the metal cation can dictate the course of the reduction, leading to unexpected and structurally diverse products. nih.govnih.gov
| Intermediate Species | Precursor | Key Transformation Process | Spectroscopic Detection |
| 1˙⁻ (this compound radical anion) | This compound (1) | Single electron transfer from alkali metal | EPR nih.govnih.gov |
| 2˙⁻ (Benzo[b]biphenylene radical anion) | Intermediate 1˙⁻ | Symmetry-forbidden ring closure | EPR nih.govnih.gov |
| 3˙⁻ (2-Phenylnaphthalene radical anion) | Intermediate 2˙⁻ | Cyclobutadiene ring bond fragmentation | EPR nih.govnih.gov |
| 4˙⁻ (Dibenzoheptafulvene salt radical anion) | Intermediate 2˙⁻ | Alternative cyclobutadiene ring opening and rearrangement | EPR nih.govnih.gov |
Dimerization Processes and Oligomerization Tendencies
The literature focusing specifically on the dimerization and oligomerization of this compound or its radical anions is not extensive. However, the behavior of its constituent naphthalene (B1677914) moiety can offer insights. Naphthalene itself is known to form dimers, particularly in excited triplet states where π-π interactions between stacked monomers can lead to the formation of dimerized products. nih.govmdpi.com While the radical anion of naphthalene is noted to be stable for extended periods in solution under inert conditions, suggesting a limited tendency for rapid oligomerization, the specific behavior of the more complex this compound system remains an area for further investigation.
Addition Reactions Characteristic of Polyenes
The this compound molecule contains a cyclooctatetraene (B1213319) ring, which possesses the characteristics of a polyene. Polyenes are typically reactive towards addition reactions where atoms are added across the double bonds. While specific studies detailing reactions such as halogenation or hydrohalogenation on this compound are not prominent in the reviewed literature, the polyene character of the eight-membered ring suggests a potential for such reactivity, which could compete with reactions involving the fused naphthalene system.
Cheletropic and Cycloaddition Reactions in Strained Analogs
While specific cheletropic or cycloaddition reactions involving this compound itself are not detailed, the reactivity of its aromatic naphthalene core in related systems provides a valuable analogy. Naphthalenes can participate in intermolecular dearomative [4+2] cycloaddition reactions with dienophiles like vinyl benzenes, typically requiring thermal or photochemical activation to overcome the kinetic barrier imposed by aromaticity. nih.govresearchgate.netresearchgate.net This type of reaction converts the flat, aromatic naphthalene into a three-dimensional bicyclo[2.2.2]octa-2,5-diene scaffold. nih.govresearchgate.net It is plausible that strained analogs of this compound, where the planarity and aromaticity of the naphthalene unit are already distorted, would exhibit enhanced reactivity towards such cycloaddition reactions due to a lower energetic barrier for dearomatization.
Derivatization and Functionalization Strategies
The derivatization and functionalization of polycyclic aromatic hydrocarbons (PAHs) are crucial for modulating their electronic, optical, and biological properties. For a hypothetical compound like this compound, these strategies would aim to introduce new functional groups onto the aromatic core, thereby enabling the synthesis of novel materials and molecular architectures.
Regioselective Substitution and Introduction of Heteroatoms
Regioselectivity is a key challenge in the functionalization of complex aromatic systems. The position of substitution on the this compound skeleton would be influenced by the electronic nature of the fused ring system. In naphthalene, electrophilic substitution preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. It is plausible that the cycloocta ring would influence the electron density distribution across the naphthalene core, potentially altering the preferred sites of reaction.
Strategies for achieving regioselective substitution would likely involve:
Directed Metalation: The use of directing groups to guide organometallic reagents to specific positions for subsequent functionalization.
Steric Hindrance: Employing bulky reagents that selectively attack less hindered positions on the molecule.
Catalytic Methods: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be instrumental in introducing a wide range of substituents with high regioselectivity, provided suitable precursors like halogenated or boronylated this compound could be synthesized.
The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the aromatic framework would dramatically alter the compound's properties. This could be hypothetically achieved through:
Ring-closing metathesis or cycloaddition reactions to construct heterocyclic rings fused to the existing structure.
Nucleophilic aromatic substitution on activated precursors.
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of this compound towards nucleophiles and electrophiles would be dictated by the aromaticity and electron distribution of the system.
Electrophilic Reactivity: Like naphthalene, this compound would be expected to undergo electrophilic aromatic substitution reactions. The fused cycloocta ring could either enhance or diminish the electron density of the naphthalene moiety, thereby affecting its reactivity compared to unsubstituted naphthalene. The specific positions of attack would depend on the relative stability of the Wheland intermediates formed.
Table 1: Hypothetical Electrophilic Substitution Reactions of this compound
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitrothis compound |
| Halogenation | Br₂, FeBr₃ | Bromothis compound |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylthis compound |
| Sulfonation | SO₃, H₂SO₄ | Cycloocta[b]naphthalenesulfonic acid |
Nucleophilic Reactivity: Unsubstituted aromatic hydrocarbons are generally unreactive towards nucleophiles. Nucleophilic attack on this compound would likely require the presence of strong electron-withdrawing groups on the aromatic ring or the use of powerful nucleophiles under harsh reaction conditions. Alternatively, the formation of a metal-complex could activate the ring system towards nucleophilic attack.
Table 2: Hypothetical Nucleophilic Substitution Reactions of an Activated this compound Derivative
| Substrate | Reagent | Potential Product(s) |
|---|---|---|
| Halogenated this compound | NaOMe | Methoxythis compound |
| Nitrothis compound | NaCN | Cyanothis compound |
| Halogenated this compound | LiAlH₄ | This compound (reduction) |
Structural Elucidation, Electronic Properties, and Aromaticity Studies
Theoretical Frameworks for Aromaticity in Fused Polycyclic Systems
Hückel's rule is a foundational principle for assessing the aromaticity of monocyclic, planar, and fully conjugated systems. libretexts.org It states that a system with (4n+2) π-electrons will be aromatic and unusually stable, whereas a system with 4n π-electrons will be anti-aromatic and highly unstable (where n is a non-negative integer). libretexts.orglibretexts.org
For cycloocta[b]naphthalene, a hypothetical planar structure would possess a peripheral, conjugated system of 12 π-electrons. According to the 4n rule (with n=3), such a system would be anti-aromatic. quora.com This anti-aromatic character would lead to significant destabilization. To avoid this, the molecule forgoes planarity. The eight-membered cyclooctatetraene (B1213319) (COT) ring adopts a non-planar, tub-shaped conformation, similar to unsubstituted COT. quora.comacs.orgwikipedia.org This geometric distortion breaks the continuous π-orbital overlap around the eight-membered ring, effectively isolating the π-system of the benzene (B151609) portion of the molecule. quora.com
Consequently, the molecule is best described as having two distinct regions:
An aromatic benzene ring, which contains 6 π-electrons, satisfying the (4n+2) rule (n=1).
A non-aromatic eight-membered ring, which avoids the destabilizing effects of anti-aromaticity through its non-planar geometry. quora.com
While Hückel's rule provides a qualitative prediction based on electron counting, magnetic criteria offer a quantitative measure of aromaticity. These methods are based on the response of a molecule to an external magnetic field. Aromatic systems sustain a diatropic ring current, which generates an induced magnetic field opposing the external field inside the ring, while anti-aromatic systems sustain a paratropic ring current that reinforces the external field. researchgate.netmadoverchemistry.com
Nucleus-Independent Chemical Shift (NICS) is the most widely used computational method for quantifying this effect. kiku.dk It is defined as the negative of the absolute magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). The key interpretations are:
Negative NICS values: Indicate aromaticity (diatropic current).
Positive NICS values: Indicate anti-aromaticity (paratropic current).
NICS values near zero: Indicate a non-aromatic character. researchgate.net
While specific NICS calculations for this compound are not widely reported, values can be reliably predicted based on extensive studies of its constituent parts. For the non-planar, tub-shaped ground state of cyclooctatetraene (D₂d symmetry), the NICS(0) value is small (+3.0), consistent with its non-aromatic nature. mdpi.com In contrast, a hypothetical planar COT ring exhibits a large positive NICS(0) value (+30.1), indicating strong anti-aromaticity. kiku.dkmdpi.com Studies have shown that fusing benzene rings to a COT ring tends to weaken its paratropicity. mdpi.com
For this compound, NICS calculations would be expected to show a clear distinction between the two rings: a significantly negative value within the six-membered ring, confirming its aromaticity, and a value close to zero within the eight-membered ring, confirming its non-aromatic, tub-like structure.
| Compound | Ring Type | Geometry | π-Electrons | Expected/Calculated NICS(0) (ppm) | Aromatic Character |
|---|---|---|---|---|---|
| Benzene | 6-membered | Planar | 6 | -7 to -10 | Aromatic |
| Cyclooctatetraene (COT) | 8-membered | Planar (D₄h) | 8 | +30.1 mdpi.com | Anti-aromatic |
| Cyclooctatetraene (COT) | 8-membered | Tub (D₂d) | 8 | +3.0 mdpi.com | Non-aromatic |
| This compound | 6-membered ring | Planar | - | Negative (Predicted) | Aromatic |
| This compound | 8-membered ring | Tub | - | Near-zero (Predicted) | Non-aromatic |
Advanced Computational Studies on Electronic Structure
Modern computational chemistry provides powerful tools to investigate the electronic structure, geometry, and properties of molecules like this compound with high accuracy. These methods move beyond simple rules to provide a detailed quantum mechanical description.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods are used to determine minimum energy structures, transition states, and a wide array of electronic properties. collectivescientific.comnih.gov
For this compound and related COT-fused polycyclic aromatic hydrocarbons, DFT calculations are essential for establishing the ground-state geometry. nih.govacs.org These studies consistently confirm that the lowest energy conformation features a non-planar, tub-shaped eight-membered ring fused to a planar aromatic moiety. acs.orgnih.gov Functionals such as B3LYP are commonly employed for these geometric optimizations. nih.govnih.gov Furthermore, DFT-optimized geometries serve as the standard starting point for more specialized calculations, including the NICS computations used to assess magnetic criteria for aromaticity. mdpi.com
While DFT is highly effective for many ground-state systems, molecules with significant electron correlation or complex excited states require more advanced multireference methods. The Complete-Active-Space Self-Consistent Field (CASSCF) method is one such approach. nih.gov It is particularly crucial for accurately describing systems where the single-determinant approximation (like in Hartree-Fock theory) fails, such as anti-aromatic molecules or diradicals.
CASSCF calculations have been vital in studying the electronic states of both naphthalene (B1677914) and cyclooctatetraene. whiterose.ac.ukacs.orgnih.gov For instance, accurately calculating the anti-aromatic destabilization energy and magnetic properties of planar COT requires a CASSCF approach, as simpler methods can be unreliable. mdpi.com While specific CASSCF studies on the ground state of this compound are not prominent, this method would be indispensable for investigating its photochemical behavior or the electronic structure of its excited states, where aromaticity can be reversed. whiterose.ac.ukacs.orgrsc.org
The calculation of magnetic properties, such as NMR shielding tensors from which NICS values are derived, must be independent of the choice of the coordinate system's origin (the "gauge origin"). The Gauge-Including Atomic Orbital (GIAO) method is the most common and robust technique to ensure this gauge invariance. youtube.com
The GIAO method is not a standalone electronic structure theory but is implemented within other frameworks like DFT, Hartree-Fock, or CASSCF. whiterose.ac.ukstackexchange.com Therefore, when NICS values are reported from DFT calculations, they are typically performed at the GIAO-DFT level (e.g., GIAO-B3LYP). researchgate.net Similarly, high-level studies of magnetic properties in multireference systems employ methods like CASSCF-GIAO. mdpi.comacs.org The application of GIAO methods has been fundamental to the theoretical studies that have mapped the magnetic shielding distributions around naphthalene and COT, providing detailed visual and quantitative evidence of their respective aromatic and anti-aromatic/non-aromatic characters. whiterose.ac.ukacs.org
Analysis of Aromaticity Reversals in Electronic Excited States
There is no specific data available in the scientific literature concerning the analysis of aromaticity reversals in the electronic excited states of this compound. Studies on naphthalene have shown that its aromaticity changes upon excitation, with the S1 state becoming antiaromatic. acs.orgwhiterose.ac.uknih.gov This phenomenon is governed by Baird's rule for excited states. However, how the fusion of a flexible, non-aromatic eight-membered ring would influence these transitions in this compound has not been investigated. Without specific computational or experimental data, any discussion on this topic would be purely speculative.
Conformational Analysis and Dynamics
Detailed conformational analysis and dynamics for this compound are not available in the reviewed literature.
Investigation of Non-Planar Geometries and Inversion Barriers
No studies were found that specifically investigate the non-planar geometries and associated inversion barriers of this compound. For the parent cyclooctatetraene, a non-planar tub-shaped (D2d) conformation is known to be more stable than its planar counterparts. acs.org It is expected that the cycloocta- portion of this compound would also adopt a non-planar conformation to avoid anti-aromaticity. However, the energy barrier for ring inversion and the precise geometry of the fused system have not been determined.
Influence of Fused Ring Systems on Conformational Equilibria
The influence of the fused naphthalene system on the conformational equilibria of the cyclooctatetraene ring in this compound has not been a subject of published research. The fusion of the rigid, aromatic naphthalene unit would impose significant constraints on the flexibility of the eight-membered ring, likely affecting its preferred conformation and the dynamics of its inversion. libretexts.org However, without specific studies, the nature and extent of this influence remain unknown.
Interplay of Aromaticity, Conformation, and Reactivity
The interplay between aromaticity, conformation, and reactivity is a fundamental concept in organic chemistry. nih.gov In the case of this compound, the naphthalene moiety is aromatic, while the cyclooctatetraene ring is non-aromatic due to its non-planar conformation. This structural and electronic arrangement would undoubtedly lead to complex reactivity patterns, with different regions of the molecule exhibiting distinct chemical behaviors. However, a detailed analysis based on experimental or theoretical reactivity studies for this compound is not available.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly sensitive to the electronic environment of hydrogen atoms within a molecule. In aromatic systems like the naphthalene (B1677914) portion of Cycloocta[b]naphthalene, a magnetic field can induce a "ring current" in the delocalized π electrons. wikipedia.org This current generates a secondary magnetic field. Protons located on the exterior of the aromatic ring experience an additive effect from this induced field, causing them to be "deshielded" and resonate at a higher chemical shift (downfield), typically in the range of 7.0-9.0 ppm. oregonstate.edu Conversely, any protons positioned inside or above the ring would be shielded and appear at an unusually low chemical shift (upfield). libretexts.org
For this compound, the protons on the naphthalene moiety are expected to show chemical shifts characteristic of a condensed aromatic system. The protons on the eight-membered cyclooctatetraene (B1213319) (COT) ring, which typically adopts a non-planar tub-like conformation to avoid anti-aromatic destabilization, would be expected to have chemical shifts in the alkene region (around 5.8 ppm). libretexts.orgrsc.org The fusion of the two rings would likely lead to a complex spectrum where the naphthalene ring current influences the chemical shifts of the adjacent protons on the COT ring, providing critical information about the molecule's conformation.
| Proton Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (e.g., in Naphthalene) | 7.0 - 9.0 |
| Alkene (e.g., in Cyclooctatetraene) | ~5.8 |
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment produces a distinct signal. libretexts.org In this compound, the carbon signals can be divided into two main categories: those belonging to the aromatic naphthalene core and those of the cycloalkene-like COT ring.
Aromatic carbons, such as those in naphthalene, typically resonate in the downfield region of the spectrum, generally between 110 and 150 ppm. careerendeavour.com The specific shifts depend on their position within the ring system. nih.govchemicalbook.com Carbons at the fusion points of the two rings would exhibit unique chemical shifts due to their quaternary nature and strained environment. The sp²-hybridized carbons of the non-aromatic COT ring are expected to appear in the alkene region, similar to the aromatic range but distinguishable with advanced 2D NMR techniques. careerendeavour.comnih.gov
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| sp² Aromatic (Naphthalene moiety) | 110 - 150 |
| sp² Alkene (Cyclooctatetraene moiety) | 115 - 140 |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), and Electron Nuclear Double Resonance (ENDOR) are specialized techniques used to study molecules with unpaired electrons, such as radical anions or cations. youtube.commdpi.com If this compound were to be reduced to its radical anion, the unpaired electron would be delocalized across the π-system of the molecule.
The EPR spectrum would provide information about the interaction of this unpaired electron with nearby magnetic nuclei (¹H). nih.gov This interaction, known as hyperfine coupling, would split the EPR signal into multiple lines, with the pattern and splitting constants revealing the distribution of the unpaired electron density across the molecule. youtube.com ENDOR spectroscopy offers significantly higher resolution than EPR, allowing for the precise measurement of small hyperfine couplings that may not be resolved in the EPR spectrum. Studies on the naphthalene radical cation have demonstrated the utility of these techniques in mapping the spin distribution in polycyclic aromatic systems. researchgate.net For the this compound radical, one would expect significant spin density on the naphthalene moiety, with some delocalization into the eight-membered ring.
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, providing insights into the conjugated π-electron system.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). researchgate.net The absorption profile is characteristic of a molecule's chromophore. Naphthalene, a well-studied polycyclic aromatic hydrocarbon, exhibits a distinct UV absorption spectrum. photochemcad.com
The fusion of a cyclooctatetraene ring to the naphthalene core extends the system of conjugated double bonds. As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in the absorption of lower-energy, longer-wavelength light, an effect known as a bathochromic or red shift. docbrown.info Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima at longer wavelengths compared to naphthalene itself. libretexts.orgdocbrown.info
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Naphthalene | 220, 275 | Cyclohexane |
Data sourced from references photochemcad.comdocbrown.info.
Fluorescence is the emission of light from a molecule after it has been electronically excited. Naphthalene and its derivatives are known to be fluorescent. nih.gov After absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon at a longer wavelength than the one absorbed (a phenomenon known as Stokes shift). islandscholar.ca
The fluorescence spectrum of this compound would be characteristic of its extended π-electron system. The emission wavelength and intensity are sensitive to the molecular structure and environment. nih.gov A key parameter is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process by representing the ratio of photons emitted to photons absorbed. islandscholar.ca While naphthalene has a known quantum yield, the specific value for this compound would depend on its unique structural and electronic properties, such as rigidity and the efficiency of non-radiative decay pathways. mdpi.com
| Compound | Fluorescence Quantum Yield (Φf) | Solvent |
|---|---|---|
| Naphthalene | 0.23 | Cyclohexane |
Data sourced from reference .
Solvatochromic Behavior and Environmental Sensitivity
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of many naphthalene-based fluorescent dyes. nih.gov Derivatives of the related cyclopenta[b]naphthalene system, which feature a donor-acceptor (D–π-A) structure, have been shown to be highly sensitive to their environment. rsc.org These fluorophores exhibit a bathochromic (red) shift in their excitation and emission peaks as solvent polarity increases. rsc.orgnih.gov For instance, certain cyclopenta[b]naphthalene derivatives show large Stokes shifts (the difference between absorption and emission maxima), which can increase dramatically with solvent polarity, reaching nearly 300 nm in ethanol (B145695) for one derivative. elsevierpure.com
This environmental sensitivity arises from changes in the electronic charge distribution upon excitation. In nonpolar solvents, the molecule has a less polarized electronic structure, while in polar solvents, the excited state becomes more polarized, leading to greater stabilization by the solvent molecules and a red-shifted emission. nih.gov This behavior makes these compounds valuable as fluorescent probes for studying complex chemical and biological systems. mdpi.com The fluorescence quantum yield of such dyes is also highly dependent on the environment, often decreasing significantly in highly polar protic solvents like water. nih.gov Given these principles, this compound derivatives functionalized with electron-donating and accepting groups are expected to exhibit similar pronounced solvatochromic and environmentally sensitive properties.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Methylene Chloride | 415 | 510 | 95 | 0.99 |
| Ethanol | 425 | 725 | 300 | - |
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is common in aromatic compounds containing both a proton-donating group (like -OH) and a proton-accepting group in close proximity. mdpi.com Upon photoexcitation, the acidity and basicity of these groups can change dramatically, facilitating the proton transfer and leading to the formation of a transient tautomer. nih.gov This process is characterized by a large Stokes shift, as the emission occurs from the lower-energy tautomer, resulting in dual fluorescence in some cases. mdpi.com
While direct studies on ESIPT in this compound are not prevalent, research on analogous naphthalene derivatives, such as 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), demonstrates a favorable and barrierless ESIPT process. nih.gov In such systems, the proton transfer from the hydroxyl group to the nearby nitrogen atom is predominant in nonpolar solvents. nih.gov In polar media, the photodynamics can become more complex, involving an equilibrium between the locally excited state, the proton-transferred tautomer, and an anionic form resulting from deprotonation to the solvent. nih.gov Theoretical studies confirm that for many naphthalene-based systems, the hydrogen bond strength increases in the excited state, which facilitates the ESIPT process. nih.gov It is therefore predictable that a this compound core functionalized with appropriate proton donor/acceptor groups would be a candidate for exhibiting ESIPT phenomena.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by measuring its absorption of infrared radiation, which corresponds to specific vibrational modes. For a compound like this compound, the FTIR spectrum would be dominated by vibrations from its two main components: the aromatic naphthalene core and the fused cyclooctane (B165968) ring.
The naphthalene moiety gives rise to characteristic aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. nasa.gov Aromatic C=C ring stretching vibrations produce a series of sharp bands in the 1600-1400 cm⁻¹ range. nasa.gov Out-of-plane C-H bending vibrations, which are often intense, appear in the 900-700 cm⁻¹ region and are sensitive to the substitution pattern on the aromatic ring. nasa.govnih.gov The fused cyclooctane ring would contribute aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and rocking vibrations in the 1470-1440 cm⁻¹ and lower frequency regions, respectively.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene |
| Aliphatic C-H Stretch | 3000 - 2850 | Cyclooctane |
| Aromatic C=C Stretch | 1600 - 1400 | Naphthalene |
| Aliphatic CH₂ Scissoring | 1470 - 1440 | Cyclooctane |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Naphthalene |
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for creating a unique "structural fingerprint" of a molecule. nih.gov The Raman spectrum of this compound would be characterized by strong bands corresponding to the vibrations of the carbon skeleton.
X-ray Crystallography for Solid-State Structural Determination
Studies on crystalline naphthalene show it typically crystallizes in a monoclinic system (space group P2₁/a) with a herringbone packing motif. ed.ac.uk The naphthalene molecule itself is planar. For this compound, the fusion of the eight-membered ring would introduce significant structural constraints. Theoretical studies on related strained polycyclic systems, such as dicyclobuta[de,ij]naphthalene, predict a bowl-shaped, non-planar geometry to alleviate strain. roaldhoffmann.comresearchgate.net It is highly probable that this compound would also adopt a non-planar conformation in the solid state.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 8.235 |
| b (Å) | 6.003 |
| c (Å) | 8.658 |
| β (°) | 122.92 |
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, determining its oxidation and reduction potentials. The electrochemical behavior of this compound would be primarily governed by the naphthalene π-system. Naphthalene and its derivatives are known to undergo both oxidation and reduction processes. dtic.mil
The oxidation of naphthalene derivatives typically occurs at positive potentials, involving the removal of an electron from the highest occupied molecular orbital (HOMO). Conversely, reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO) and occurs at negative potentials. researchgate.net For instance, in a study of various naphthalene derivatives in an aqueous acetone (B3395972) mixture, the first oxidation peak potential for unsubstituted naphthalene was measured at +1.95 V. The precise potentials for this compound would be influenced by the electronic effects of the fused aliphatic ring and any other substituents present. The fusion of the cycloocta ring, being an electron-donating alkyl system, would be expected to slightly lower the oxidation potential compared to unsubstituted naphthalene.
Chromatographic Techniques for Purity and Enantiomeric Analysis (e.g., Chiral HPLC)
The assessment of purity for this compound would typically involve reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity. A C18 column is commonly employed as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components in a synthetic mixture, from polar impurities to the nonpolar target compound. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the naphthalene chromophore exhibits strong absorbance.
For chiral molecules, enantiomeric analysis is crucial. Given the potential for atropisomerism or the presence of stereogenic centers in derivatives of this compound, chiral HPLC is the method of choice for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.
The selection of the appropriate CSP is critical and often empirical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for the resolution of a broad range of chiral compounds, including PAHs. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector.
A notable example of the application of chiral HPLC to a complex PAH containing eight-membered rings is the separation of a contorted monkey saddle-shaped PAH. The enantiomers of this chiral hydrocarbon were successfully resolved using chiral HPLC, demonstrating the feasibility of this technique for large, rigid, and chiral aromatic systems. The specific conditions for such a separation would involve a careful selection of the chiral column and the mobile phase, which is often a mixture of a nonpolar solvent like heptane (B126788) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol).
The data from chiral HPLC analysis allows for the determination of the enantiomeric excess (ee) of a sample, a critical parameter in asymmetric synthesis and for the characterization of chiral materials.
Below is a hypothetical data table illustrating the kind of results that might be obtained from the chiral HPLC separation of a racemic mixture of a chiral this compound derivative, based on typical separations of similar compounds.
Table 1: Representative Chiral HPLC Separation Data for a this compound Analog
| Parameter | Value |
| Chromatographic Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Heptane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | >99% (for a resolved sample) |
Derivatization and Modulating Functional Properties of Cycloocta B Naphthalene
The rigid, fused-ring structure of cycloocta[b]naphthalene and its derivatives serves as a versatile scaffold for developing advanced materials. By strategically introducing various functional groups and incorporating the core structure into larger molecular systems, its electronic, photophysical, and conformational properties can be precisely modulated. This section explores the key derivatization strategies employed to tailor the functional characteristics of this compound family.
Potential Applications in Advanced Materials Science and Organic Electronics
Framework for Novel Organic Electronic Materials
Naphthalene (B1677914) derivatives are considered excellent candidates for the construction of organic electronic devices due to their strong fluorescence, electroactivity, and photostability. nih.gov The development of small molecule organic semiconductors has progressed significantly, owing to their well-defined structures and promising optoelectronic properties. researchgate.net Derivatives of naphthalene are actively used to fabricate materials for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net Theoretical studies on novel cyclopentadithiophene-naphthalene derivatives suggest that such rigid, co-planar skeletal structures can be employed to design new classes of photo-luminescent materials with low electronic band gaps and large absorption in the visible range. researchgate.net Furthermore, naphthalene diimide (NDI) derivatives are being developed as semiconductors, with functionalized molecules showing potential to improve electron charge mobility and air stability in devices like organic field-effect transistors (OFETs). gatech.edu
Development of Fluorescent Probes and Chemical Sensors
The inherent photophysical properties of the naphthalene scaffold, which can be modulated by substituent groups, make it a valuable fluorophore for sensing applications. researchgate.net While unsubstituted naphthalene is weakly fluorescent, the attachment of electron donor and acceptor groups can significantly increase fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net
Significant research has been conducted on Cyclopenta[b]naphthalene derivatives as fluorescent molecular rotors. rsc.orgnih.govnih.gov These molecules are designed with an electron donor group (like dimethylamino) and an electron acceptor group (like cyanoacrylate) conjugated through the cyclopenta[b]naphthalene π-system, creating a D-π-A motif. rsc.orgnih.gov Upon photoexcitation, an intramolecular charge transfer occurs. nih.gov The molecule can then relax through fluorescence or through non-radiative decay pathways involving intramolecular rotation. mdpi.com In environments with high viscosity, this intramolecular rotation is suppressed, which inhibits the non-radiative decay pathway and leads to a significant increase in fluorescence emission intensity. rsc.orgmdpi.com This viscosity-sensitive fluorescence makes them effective probes for measuring the microviscosity of their environment. nih.gov
Research has shown that the spatial proximity of the donor and acceptor groups on the cyclopenta[b]naphthalene core is critical. rsc.orgnih.gov When the groups are closer together, structural hindrance can dominate, leading to decreased viscosity sensitivity but a higher intrinsic quantum yield. rsc.orgnih.gov Conversely, placing the donor and acceptor farther apart can enhance viscosity sensitivity at the cost of fluorescence intensity. nih.gov
| Compound | Substitution Pattern | Fluorescence Intensity | Viscosity Sensitivity | Key Finding |
|---|---|---|---|---|
| Dye 3 | 1,5-substituted | Least Fluorescent | Most Viscosity Sensitive | Maximizes rotational freedom, enhancing sensitivity. nih.gov |
| Dye 4 | 1,6-substituted | Intermediate | Intermediate | Shows a balance between fluorescence and sensitivity. nih.gov |
| Dye 5 | 1,7-substituted | Most Fluorescent | Least Viscosity Sensitive | Structural hindrance from proximity of groups restricts rotation. nih.gov |
The same D-π-A cyclopenta[b]naphthalene derivatives that function as molecular rotors also exhibit solvatochromism, meaning their fluorescence emission is sensitive to the polarity of their environment. rsc.orgnih.gov A bathochromic (red) shift of both excitation and emission peaks is observed as the polarity of the solvent increases. rsc.orgnih.gov This phenomenon occurs because the excited state of the molecule is more polar than the ground state; more polar solvents stabilize the excited state, thus lowering the energy gap for fluorescence and shifting the emission to longer wavelengths. mdpi.com This property allows these compounds to be used as environment-sensitive dyes to probe the polarity of microenvironments in chemical and biological systems. nih.gov
Components in Optoelectronic Devices
Naphthalene derivatives, particularly naphthalene diimides (NDIs), are promising materials for various optoelectronic applications. gatech.edu They are known to be electron-deficient and can exhibit good electron transport properties, making them excellent candidates for electron transport layers (ETLs) in organic photovoltaic cells and light-emitting diodes. mdpi.com A soluble small molecule NDI derivative has been successfully used as an ETL in polymer light-emitting diodes (PLEDs), resulting in a five-fold enhancement in efficiency and a 25% reduction in turn-on voltage compared to reference devices. surrey.ac.uk The high electron affinity and potential for forming highly ordered molecular columns in thin films contribute to high charge-carrier mobilities, making NDIs a focus for developing next-generation organic electronics. gatech.edumdpi.com
Scaffolds for Ion Transport and Molecular Recognition Systems
The rigid structure of naphthalene-based molecules makes them suitable scaffolds for building more complex supramolecular structures. A notable application is the construction of artificial ion channels. nih.gov Researchers have designed and synthesized a series of metallacages based on naphthalene diimide (NDI) that function as artificial channels for chloride ion transport across lipid bilayer membranes. nih.govresearchgate.net These cage-like structures are designed with alkyl chains that allow them to embed within the phospholipid bilayer, forming a well-defined, unimolecular channel. nih.gov Such synthetic ion channels have potential therapeutic applications, as they can disturb the ion balance in cancer cells, inhibiting their growth. nih.gov
Ligands in Organometallic Catalysis and Coordination Chemistry
The π-electron system of naphthalene allows it to act as a ligand, binding to metal centers in various coordination modes, including η2, η4, and η6. libretexts.org In organometallic chemistry, when a polycyclic aromatic hydrocarbon like naphthalene binds to a metal, the coordination mode that maximizes the aromaticity in the unbound portion of the ligand is generally favored. libretexts.org Naphthalene-based acetic acids are another class of derivatives that serve as versatile ligands in coordination chemistry. mdpi.comnih.gov Furthermore, sterically demanding ligands such as 1,8-bis(silylamido)naphthalene have been used to stabilize transition metal complexes in unusual coordination geometries. acs.org The ability to form stable complexes with a variety of transition metals makes naphthalene-based ligands useful in the development of catalysts and novel inorganic materials. researchgate.net
Potential in Mechanically Responsive Materials (e.g., molecular muscles from cyclooctatetrathiophenes)
Mechanically responsive materials, often dubbed "molecular muscles," are a frontier in materials science, designed to produce controlled motion at the nanoscale in response to external stimuli. nih.gov These materials are inspired by biological systems, such as the actin-myosin protein complexes in muscle tissue, which generate force and movement through chemical energy. nih.gov The core principle involves inducing a significant change in molecular shape or orientation, which, when organized hierarchically, translates into macroscopic mechanical work. nih.gov
Research into artificial molecular muscles has largely centered on systems like rotaxanes and catenanes, which are mechanically interlocked molecules capable of controlled linear or rotational movement. nih.govbeilstein-journals.org Actuation in these systems can be triggered by various stimuli, including light, pH changes, or redox reactions, which alter the recognition motifs within the molecule, causing its components to shift position. nih.govresearchgate.net Another fascinating example is found in inorganic cyclo-octasulfur (α-S8) microcrystals, which exhibit a reversible bending effect—a muscle-like actuation—upon irradiation with specific wavelengths of light. nih.gov This response is driven by a photothermally induced ring-to-chain transformation of the sulfur molecules. nih.gov
The reference to cyclooctatetrathiophenes suggests a focus on the conformational flexibility inherent in eight-membered ring systems. Large, flexible cyclic molecules can adopt multiple stable or meta-stable conformations. The ability to controllably switch between these conformations forms the basis for potential mechanical work. For Cycloocta[b]naphthalene, which features a flexible eight-membered cyclooctatetraene (B1213319) (COT) ring fused to a rigid naphthalene scaffold, this conformational flexibility is a key characteristic.
While direct experimental validation of this compound as a molecular muscle is not present in current literature, its structural motifs are analogous to other systems explored for stimuli-responsive behavior. For instance, polymers incorporating naphthalene-fused cyclobutane (B1203170) have been shown to exhibit mechanochromic responses, where mechanical force induces a chemical reaction and a change in properties. rsc.org This demonstrates that naphthalene-based structures can be integrated into mechanically active systems.
The following table summarizes the mechanisms of different molecular components used in responsive materials, providing a conceptual framework for evaluating the potential of new candidates like this compound.
Table 1: Comparison of Actuation Mechanisms in Molecular-Scale Machines
| Molecular System | Stimulus | Mechanism of Action | Resulting Motion |
|---|---|---|---|
| Rotaxanes | Light, pH, Redox, Ions | Shuttling of a macrocycle along a linear axle between recognition sites. nih.govbeilstein-journals.org | Contraction/Extension |
| Stilbenes | Light | cis-trans Photoisomerization around the C=C double bond. researchgate.net | Contraction/Extension |
| Cyclo-octasulfur (α-S8) | Light (385 nm / 475 nm) | Reversible ring-opening and ring-closing polymerization. nih.gov | Bending/Straightening |
Future Research Directions and Methodological Advancements
Exploration of Unconventional Synthetic Pathways
The synthesis of complex polycyclic systems like cycloocta[b]naphthalene often relies on multi-step, classical approaches. Future research will likely pivot towards more efficient and novel "unconventional" synthetic strategies. These methods aim to construct the core structure in fewer steps, with greater atomic economy and under milder conditions.
One promising avenue is the development of cascade cyclization reactions . These reactions involve a series of intramolecular bond-forming events that occur sequentially in a single operation, rapidly building molecular complexity from simpler precursors. For instance, a strategy analogous to the cascade cyclization used for constructing cyclopenta[b]naphthalene frameworks from propargylic alcohol tethered methylenecyclopropanes could be envisioned. rsc.org Another area of exploration involves nitrogen-to-carbon transmutation strategies, inspired by recent advances in skeletal editing of heteroarenes. nih.govnih.gov Such a method could potentially transform a precursor containing a nitrogen atom within its framework into the all-carbon this compound skeleton in a single, innovative step. nih.gov
Furthermore, organometallic methodologies present a powerful toolkit. The use of reagents like 1,8-dilithionaphthalene has been shown to facilitate the formation of strained ring systems fused to naphthalene (B1677914), offering a potential route to the this compound core. rsc.org Additionally, electrophilic cyclization of specifically designed alkyne precursors offers a mild and regioselective method for creating substituted naphthalenes, a technique that could be adapted for the more complex target molecule. nih.govdntb.gov.ua Gas-phase radical reactions, such as the reaction between benzyl (B1604629) and propargyl radicals to form naphthalene, also highlight unconventional pathways that could inspire new high-temperature syntheses for related polycyclic aromatic hydrocarbons. rsc.org
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The vast chemical space of possible this compound derivatives necessitates a shift from traditional, intuition-driven research to more data-centric approaches. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules.
Machine learning algorithms, including random forests and extreme gradient boosting, can be trained on datasets of known polycyclic aromatic hydrocarbons (PAHs) to build quantitative structure-property relationship (QSPR) models. researchgate.net These models can predict the physicochemical characteristics of novel, yet-to-be-synthesized this compound derivatives, allowing researchers to prioritize candidates with desirable properties for synthesis. researchgate.netnih.gov For example, AI can be used to predict the vibrational spectra of large PAHs, which is computationally expensive using traditional methods. compchem.nl
Beyond prediction, generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) represent a paradigm shift in de novo molecular design. mdpi.comnih.gov These neural networks can learn the underlying rules of chemical structure and bonding from existing data to generate entirely new molecular structures with optimized properties. mdpi.comrsc.org For this compound, this could involve designing derivatives with specific electronic band gaps, solubilities, or conformational preferences. Reinforcement learning is another powerful technique, particularly suited for design tasks where large datasets are not available but a general chemical space can be defined for exploration. acs.org By combining these computational techniques, researchers can more efficiently navigate the immense landscape of possible this compound structures to identify promising candidates for advanced applications. nih.gov
| Machine Learning Technique | Application in this compound Design |
| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties (e.g., solubility, electronic properties) of new derivatives. researchgate.net |
| Random Forest / Gradient Boosting | Identify key structural features that influence desired properties. researchgate.netnih.gov |
| Generative Adversarial Networks (GANs) | Generate novel this compound structures with predefined target properties. mdpi.com |
| Variational Autoencoders (VAEs) | Explore and optimize regions of the chemical space to discover lead-like molecules. nih.gov |
| Reinforcement Learning | Stepwise design of molecules with desired properties, especially with limited initial data. acs.org |
Advanced In-Situ Spectroscopic Characterization Techniques
To fully understand and control the synthesis and behavior of this compound-based systems, it is crucial to move beyond static, post-reaction characterization. Advanced in-situ spectroscopic techniques allow for the real-time observation of molecular transformations and dynamics as they occur.
Techniques such as time-resolved fluorescence and absorption spectroscopy can provide invaluable insights into the excited-state dynamics of this compound derivatives, which is critical for applications in optoelectronics. By monitoring the formation and decay of transient species on timescales from femtoseconds to milliseconds, researchers can elucidate reaction mechanisms and photophysical pathways. researchgate.net
Surface-Enhanced Raman Scattering (SERS) , when coupled with microfluidic reactors, offers a highly sensitive method for monitoring reaction intermediates and kinetics in real-time. The combination of SERS with machine learning algorithms can further enhance the accuracy and precision of identifying and quantifying different PAHs and their reaction products in complex mixtures. rsc.org Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide a robust and reliable method for identifying and quantifying a wide range of PAHs, which is essential for analyzing reaction outcomes and environmental samples. nih.govmdpi.com These advanced analytical methods will be indispensable for optimizing synthetic protocols and understanding the fundamental behavior of this compound in various environments. nih.gov
Development of this compound-Based Covalent Organic Frameworks and Polymers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.gov Incorporating the this compound unit as a building block into COFs and other polymers is a highly promising research direction for creating next-generation materials.
The unique geometry and electronic properties of this compound could lead to COFs with novel topologies and functionalities. For instance, naphthalene-based donor-acceptor COFs have been shown to act as electron distribution regulators for boosting photocatalysis. researchgate.netrsc.org By strategically functionalizing the this compound monomer, it is possible to create COFs with tailored pore environments for selective gas storage and separation or as advanced catalytic platforms. researchgate.net
Similarly, integrating this compound into the backbone of polymers can impart unique thermal, mechanical, and electronic properties. Research into naphthalene-containing polymers has already demonstrated their potential as catalytic supports and materials with high thermal stability. google.commdpi.comsemanticscholar.org Naphthalene-based porous polymers have also shown high efficacy in the uptake of CO2 and heavy metals. mdpi.com The conformational flexibility of the cyclooctatetraene (B1213319) portion combined with the rigidity of the naphthalene unit could lead to polymers with interesting dynamic properties, suitable for applications in sensors, membranes, or smart materials.
| Material Type | Potential Application | Key Feature from this compound |
| Covalent Organic Frameworks (COFs) | Gas Separation, Catalysis, Photocatalysis | Defined porosity, tunable electronic properties, unique structural geometry. nih.govresearchgate.net |
| Porous Polymers | CO2 Capture, Pollutant Adsorption | High surface area, tailored pore chemistry. mdpi.com |
| Conjugated Polymers | Organic Electronics, Sensors | Tunable optoelectronic properties, conformational responsiveness. |
| High-Performance Polymers | Thermally Stable Materials, Membranes | Rigidity and thermal stability from the naphthalene core. google.com |
Precise Control over Molecular Conformation for Targeted Material Properties
Theoretical studies, using methods like density functional theory (DFT), will be crucial for mapping the conformational landscape of this compound and its derivatives. researchgate.net These calculations can predict the relative energies of different conformers (e.g., boat, chair, twist-boat) and the barriers to interconversion between them. rsc.org This understanding is fundamental to designing molecules that preferentially adopt a specific shape.
Experimentally, chemists can control conformation through several strategies. The introduction of bulky substituents at specific positions on the molecular framework can create steric hindrance that locks the molecule into a preferred conformation. nih.gov Another approach is to use external stimuli, such as light or temperature, to trigger conformational changes, leading to "smart" materials whose properties can be switched on demand. The relationship between the conformation of dihydrodiol metabolites of naphthalene and their biological activity underscores the importance of stereochemistry. nih.gov By mastering the control of molecular shape, researchers can fine-tune the electronic, optical, and material properties of this compound for highly specific and targeted applications.
Q & A
Q. What methodologies are recommended for synthesizing Cycloocta[b]naphthalene derivatives with structural specificity?
this compound derivatives can be synthesized via cyclization reactions involving cyclooctanone and aryl-substituted allyl cyanides. Key steps include monitoring reaction intermediates using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm the disappearance of carbonyl groups and the formation of CN/NH₂ bonds. For example, derivatives like 2a-b were synthesized by reacting cyclooctanone with aryl allyl cyanides under controlled temperature and solvent conditions, with structural validation via IR (e.g., C≡N stretch at 2200 cm⁻¹) and ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
Q. How can researchers design experiments to assess the systemic toxicity of this compound in mammalian models?
Use the risk-of-bias framework from toxicological studies, including:
- Randomization : Ensure dose/exposure levels are randomized to minimize selection bias .
- Outcome reporting : Verify all measured outcomes (e.g., hepatic, renal effects) are fully reported to avoid selective data omission .
- Route of exposure : Prioritize inhalation, oral, or dermal routes based on environmental or pharmacological relevance, and include controls for parenteral administration as supporting data .
Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?
Combine mass spectrometry (MS) for molecular weight confirmation, IR for functional group analysis, and NMR for stereochemical resolution. For example, compound 2a’s purity was confirmed via melting point (MP: 165–167°C) and MS (m/z 285 [M⁺]) . Differential scanning calorimetry (DSC) can further validate thermal stability .
Advanced Research Questions
Q. How can contradictions in this compound bioactivity data be resolved across studies?
Apply the PICOT framework to standardize experimental variables:
- Population : Specify cell lines (e.g., A-549 vs. HT-29) and their genetic backgrounds.
- Intervention : Detail compound concentrations and exposure durations.
- Comparison : Use negative/positive controls (e.g., doxorubicin for anticancer assays).
- Outcome : Define quantitative endpoints (e.g., IC₅₀ values).
- Time : Standardize incubation periods . Cross-validate conflicting results using dose-response curves and meta-analyses .
Q. What statistical methods address false discovery rates (FDR) in high-throughput screening of this compound derivatives?
Implement the Benjamini-Hochberg procedure to adjust for multiple hypothesis testing. For example, when screening 50 derivatives for anticancer activity, rank p-values and apply a 5% FDR threshold to identify true positives while minimizing Type I errors .
Q. How do structural modifications (e.g., acetylated sugars, pyridine rings) influence this compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Acetylated sugars (e.g., compound 7a) enhance activity against A-549 cells by improving membrane permeability.
- Pyridine rings (e.g., compound 5a) introduce moderate activity via π-π stacking with DNA.
- Cyanamide groups (e.g., compound 2a) show higher specificity for HT-29 cells due to hydrogen bonding with kinase domains .
Q. What strategies mitigate bias in retrospective cohort studies analyzing this compound exposure?
Q. How can non-invasive methods quantify this compound emissions in environmental studies?
Employ headspace gas chromatography-mass spectrometry (HS-GC/MS) to measure volatile emissions. For museum artifacts, emission rates were calculated at 17°C and 21°C using chamber-based sampling, showing no significant temperature dependency but highlighting the need for controlled humidity .
Methodological Guidance
Q. What criteria ensure rigor in literature reviews on this compound’s mechanisms?
Follow the FINER framework :
Q. How should researchers categorize conflicting evidence in systematic reviews?
Use conceptual categories such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
